

Spectral data of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B011094

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**

This guide provides a comprehensive analysis of the spectral data for **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**, a key heterocyclic intermediate in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its expert interpretation.

Introduction: The Analytical Imperative

(4-Methyl-1,3-thiazol-2-yl)acetonitrile ($C_6H_6N_2S$) is a versatile building block, characterized by its thiazole ring and a reactive nitrile functional group.^[1] Its utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. This guide delves into the core principles of applying these techniques to the titular compound, emphasizing the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Atom Numbering

A foundational step in spectral analysis is a clear understanding of the molecule's topology. The structure of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is presented below with a systematic atom

numbering scheme that will be used for all subsequent spectral assignments.

Caption: Molecular structure with atom numbering for spectral assignments.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift, multiplicity, and integration of each signal are directly correlated to the electronic environment and connectivity of the protons.

Experimental Protocol: ^1H NMR

A self-validating protocol for acquiring high-quality ^1H NMR data is paramount. The choices made during sample preparation and instrument setup directly impact spectral quality.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**. The precise mass is not critical for routine identification but is good practice for quantitative measurements.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), within a clean, dry NMR tube. CDCl_3 is often a first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The use of an internal standard is crucial for reproducibility and comparability of data between different spectrometers.[3]
- Instrumental Parameters (400 MHz Spectrometer):
 - Acquisition Time: Set to 3-4 seconds. This ensures adequate data point collection for good resolution.

- Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for protons in small molecules to fully relax between pulses, ensuring accurate signal integration.
- Pulse Width: Calibrate for a 30-45 degree pulse angle. This provides a good signal-to-noise ratio without saturating the signals, which is important for quantitative accuracy.
- Number of Scans: 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

Representative ^1H NMR Data

The following table summarizes the expected ^1H NMR spectral data for **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**, acquired in CDCl_3 .

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.05	s	1H	H-C^5
4.01	s	2H	$\text{H}_2\text{-C}^7$
2.48	s	3H	$\text{H}_3\text{-C}^6$

s = singlet

In-depth Analysis and Interpretation

The simplicity of the spectrum—three distinct singlets—is a direct reflection of the molecule's symmetry and lack of adjacent, non-equivalent protons.

- H-C^5 (δ 7.05): This signal is assigned to the single proton on the thiazole ring. Its downfield chemical shift is characteristic of protons attached to sp^2 -hybridized carbons in an aromatic heterocyclic system.^[4] The absence of coupling (a singlet) confirms that there are no protons on the adjacent C^4 atom.
- $\text{H}_2\text{-C}^7$ (δ 4.01): This singlet corresponds to the methylene ($-\text{CH}_2-$) group. Its chemical shift is influenced by its position adjacent to both the electron-withdrawing thiazole ring and the nitrile group.

- $\text{H}_3\text{-C}^6$ (δ 2.48): The most upfield signal is assigned to the methyl (-CH₃) group attached to the thiazole ring. Protons on methyl groups attached to aromatic rings typically appear in this region.

Caption: Correlation of protons to their respective ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Experimental Protocol: ¹³C NMR

- Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
- Instrumental Parameters (100 MHz Spectrometer):
 - Decoupling: Employ a proton broadband decoupling sequence (e.g., WALTZ-16) to collapse all ¹H-¹³C couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is necessary for their reliable detection.
 - Number of Scans: A higher number of scans (e.g., 512 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Representative ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts.

Chemical Shift (δ) ppm	Assignment	Rationale
162.1	C^2	Carbon in a C=N bond, highly deshielded.
151.8	C^4	sp^2 carbon of the thiazole ring attached to the methyl group.
116.5	C^8 (CN)	Characteristic shift for a nitrile carbon. ^[5]
115.3	C^5	sp^2 carbon of the thiazole ring with an attached proton.
20.1	C^7 (CH_2)	Aliphatic sp^3 carbon adjacent to the ring and nitrile.
16.9	C^6 (CH_3)	Aliphatic sp^3 methyl carbon.

In-depth Analysis and Interpretation

The chemical shifts in the ^{13}C NMR spectrum are highly diagnostic of the carbon atom's hybridization and electronic environment.^[6]

- Thiazole Ring Carbons (C^2 , C^4 , C^5): These carbons appear in the aromatic/olefinic region of the spectrum (δ 100-170). C^2 is the most downfield due to its position between two heteroatoms (N and S). C^4 and C^5 have shifts typical for sp^2 carbons in a five-membered heterocyclic ring.^[7]
- Nitrile Carbon (C^8): The peak at δ 116.5 is characteristic of the carbon atom in a nitrile ($C\equiv N$) functional group.^[8]
- Aliphatic Carbons (C^7 , C^6): The methylene carbon (C^7) and the methyl carbon (C^6) appear in the upfield region (δ < 40 ppm), as expected for sp^3 -hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation

analysis, valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. High purity of the solvent is critical to avoid adduct formation with solvent impurities.
- Instrumental Parameters (Q-TOF Mass Spectrometer):
 - Ionization Mode: Positive Electrospray Ionization (ESI+). This is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion $[M+H]^+$.
 - Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
 - Capillary Voltage: Set to 3-4 kV.
 - Source Temperature: Maintain at 100-150 °C.

Predicted Mass Spectrometry Data

The monoisotopic mass of $C_6H_6N_2S$ is 138.025 Da.^[9] The high-resolution mass spectrum should confirm this value with high accuracy.

m/z (Predicted)	Ion Species
139.0324	$[M+H]^+$
161.0144	$[M+Na]^+$
138.0246	$[M]^+$

Data sourced from PubChem predictions.^[9]

In-depth Analysis and Interpretation

The primary goal is the observation of the protonated molecular ion $[M+H]^+$ at m/z 139.0324. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition ($C_6H_7N_2S^+$) based on the exact mass, distinguishing it from other potential isobaric compounds. The presence of a sodium adduct ($[M+Na]^+$) is also common in ESI-MS and further corroborates the molecular weight.

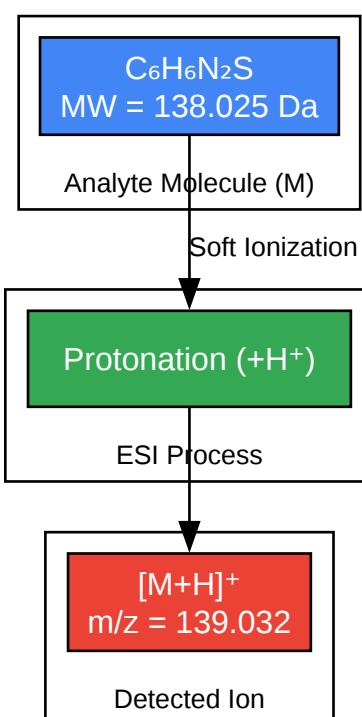


Figure 3. Primary Ion Formation in ESI-MS

[Click to download full resolution via product page](#)

Caption: Workflow of molecular ion detection via ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrumental absorptions from the sample spectrum.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm^{-1} .

Representative IR Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~3080	Medium	Aromatic C-H Stretch (thiazole ring)
~2950	Medium	Aliphatic C-H Stretch (methyl & methylene)
~2250	Strong, Sharp	C≡N Stretch (Nitrile)
~1540	Medium	C=N/C=C Stretch (thiazole ring)

In-depth Analysis and Interpretation

The IR spectrum provides a distinct "fingerprint" for **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.

- C≡N Stretch (~2250 cm^{-1}): The most diagnostic peak in the spectrum is the strong, sharp absorption in the 2260-2240 cm^{-1} region, which is a classic signature of a nitrile functional

group.[10] Its presence is a key confirmation of the molecule's structure.

- C-H Stretches (3100-2850 cm^{-1}): Absorptions just above 3000 cm^{-1} are typical for C-H bonds where the carbon is sp^2 hybridized (the thiazole ring proton). Those just below 3000 cm^{-1} are from the sp^3 hybridized C-H bonds of the methyl and methylene groups.[11]
- Ring Vibrations (~1540 cm^{-1}): The absorptions in the 1600-1450 cm^{-1} region are characteristic of the C=C and C=N bond stretching vibrations within the thiazole ring.

Conclusion

The collective application of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-consistent dataset for the structural confirmation of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**. ^1H and ^{13}C NMR elucidate the precise carbon and hydrogen framework. Mass spectrometry confirms the elemental composition and molecular weight with high precision. Finally, IR spectroscopy provides definitive evidence for the key functional groups, notably the nitrile moiety. Together, these techniques form the cornerstone of analytical chemistry, ensuring the identity and purity of critical chemical entities in research and development.

References

- Sharma, V. P. (2005). ^{13}C -NMR Studies of Some Heterocyclically Substituted Chromones. *Asian Journal of Chemistry*, 17(2), 1471-1474.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts. *Organic Chemistry Data*.
- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. *New Journal of Chemistry*.
- Navarro, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(4), 770-777.
- ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.
- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. *NIST WebBook*.
- Sarkar, S. (2022).
- PubChem. (n.d.). **2-(4-methyl-1,3-thiazol-2-yl)acetonitrile**.
- ChemBK. (2024). **2-(4-methyl-1,3-thiazol-2-yl)acetonitrile**.

- PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile.
- NIST. (n.d.). Acetonitrile. NIST WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176-2179.
- ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues....
- Yüksek, H., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. *Journal of the Turkish Chemical Society, Section A: Chemistry*, 5(3), 1145-1162.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (C₆H₆N₂S) [pubchemlite.lcsb.uni.lu]
- 10. Acetonitrile [webbook.nist.gov]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [Spectral data of (4-Methyl-1,3-thiazol-2-yl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011094#spectral-data-of-4-methyl-1-3-thiazol-2-yl-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com